molecular formula C6H12N2O2 B098273 Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one CAS No. 15496-91-0

Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one

Cat. No. B098273
CAS RN: 15496-91-0
M. Wt: 144.17 g/mol
InChI Key: GTNIOVHJFHUJMS-UHFFFAOYSA-N
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Description

Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one (THP) is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THP is a heterocyclic compound that contains a pyrimidine ring and a hydroxyl group, making it suitable for various biological and chemical reactions.

Scientific Research Applications

Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, this compound has been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions. This compound has also been used in the synthesis of organic materials, such as polymers and dendrimers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. This compound has also been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for liver and kidney diseases.

Advantages and Limitations for Lab Experiments

Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one. One potential area of research is the development of this compound-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the potential therapeutic applications of this compound in liver and kidney diseases. In addition, the development of new synthetic methods for this compound and the investigation of its properties as a catalyst for chemical reactions are also potential future directions.

Synthesis Methods

Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using various methods, including the Biginelli reaction, the Kabachnik-Fields reaction, and the Hantzsch reaction. The most commonly used method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. This method is preferred due to its simplicity, high yield, and low cost.

properties

CAS RN

15496-91-0

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

4-hydroxy-5,5-dimethyl-1,3-diazinan-2-one

InChI

InChI=1S/C6H12N2O2/c1-6(2)3-7-5(10)8-4(6)9/h4,9H,3H2,1-2H3,(H2,7,8,10)

InChI Key

GTNIOVHJFHUJMS-UHFFFAOYSA-N

SMILES

CC1(CNC(=O)NC1O)C

Canonical SMILES

CC1(CNC(=O)NC1O)C

Other CAS RN

15496-91-0

Origin of Product

United States

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